3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol

Chemical stability Boulton-Katritzky rearrangement Oxadiazole degradation

Researchers using 5-aryl-1,2,4-oxadiazoles face Boulton-Katritzky rearrangement under acidic/basic conditions, compromising synthetic fidelity. This 5-hydroxy analog eliminates that degradation pathway, delivering reliable stability across multi-step sequences. • MW 129.12 Da-fragment-space building block with >20% growth budget vs. 5-phenyl analogs • Dual orthogonal handles: free primary amine for amide/sulfonamide/urea conjugation + oxadiazolinone ring as a metabolically stable amide bioisostere • pKa ~6.22 enables predictable ionization tuning for CNS-penetrant library design • ≥98% purity; not susceptible to rearrangement, unlike 5-aryl congeners.

Molecular Formula C4H7N3O2
Molecular Weight 129.12 g/mol
Cat. No. B12975598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol
Molecular FormulaC4H7N3O2
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESC(CN)C1=NOC(=O)N1
InChIInChI=1S/C4H7N3O2/c5-2-1-3-6-4(8)9-7-3/h1-2,5H2,(H,6,7,8)
InChIKeyGVGBBIDMUFFWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol: Chemical Overview


3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol (CAS 1339350-79-6) is a low-molecular-weight (129.12 g/mol) heterocyclic compound comprising a 1,2,4-oxadiazole core substituted with a primary aminoethyl group at the 3-position and a hydroxyl group at the 5-position [1]. The 5-hydroxy-1,2,4-oxadiazole system exists predominantly as the oxadiazolinone tautomer in solution, a property that distinguishes it from 3-hydroxy-1,2,4-oxadiazole regioisomers [2]. Commercially available at ≥98% purity from multiple suppliers, this compound serves as a versatile synthetic intermediate whose dual functional handles—a free primary amine and a tautomeric hydroxyl/oxo group—enable orthogonal derivatization strategies not possible with mono-functional oxadiazole analogs .

Orthogonal amine and oxadiazolinone handles enable divergent derivatization
Lacks 5-aryl substituent — resistant to Boulton–Katritzky rearrangement
Predominantly oxadiazolinone tautomer mimics amide/urea carbonyl motif

Why In-Class Substitution Fails


The 1,2,4-oxadiazole scaffold class exhibits profound substitution-dependent differences in stability, acidity, and synthetic utility that preclude casual interchange of analogs. Critically, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles are documented to undergo rapid Boulton–Katritzky rearrangement to spiropyrazolinium salts upon exposure to acids, bases, or even water at ambient temperature, meaning that biological activity attributed to the parent oxadiazole may actually originate from the rearranged product [1]. The target compound, bearing a 5-hydroxyl rather than a 5-aryl substituent, is not subject to this degradation pathway [2]. Furthermore, the pKa of the oxadiazolinone NH varies by over 2 log units depending on the 3-substituent—from ~2.6 for the trifluoromethyl analog to ~6.6 for the methyl analog—directly influencing ionization state, solubility, and target engagement at physiological pH . These compound-specific parameters make盲目 substitution of one 1,2,4-oxadiazol-5-ol for another a high-risk procurement decision.

Scaffold stability
5-Aryl oxadiazole analogs may undergo rapid Boulton–Katritzky rearrangement to spiropyrazolinium salts; target 5-OH avoids this pathway.
Ionization state
pKa shifts >2 log units across 3-substituents alter solubility and target engagement at physiological pH.
Synthetic scope
Mono-functional oxadiazoles lack the free amine handle; cannot replicate orthogonal derivatization strategies.

Differentiation Evidence vs. Closest Analogs


Resistance to Boulton–Katritzky Rearrangement

5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles are documented to be generally unstable in the presence of acids and bases, undergoing Boulton–Katritzky rearrangement to spiropyrazolinium salts [1]. This rearrangement can occur even at room temperature in water or upon exposure to HCl, producing 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium salts rather than the parent oxadiazole [2]. In contrast, 3-(2-aminoethyl)-1,2,4-oxadiazol-5-ol lacks the prerequisite 5-aryl substituent required for this sigmatropic rearrangement and is not reported to undergo analogous degradation, making it a structurally faithful building block for applications where scaffold integrity is required [1].

Stability comparison
Class-level
Target: rearrangement‑resistant (no 5‑aryl). Comparator: unstable, rearranges to spiropyrazolinium salts.
Supports structural fidelity under acid/base conditions.
Class-level inference; specific half-life data not available.
Chemical stability Boulton-Katritzky rearrangement Oxadiazole degradation

pKa Modulation vs. Alkyl Analogs

The predicted pKa of 3-(2-aminoethyl)-1,2,4-oxadiazol-5-ol is 6.22±0.20, reflecting the electron-donating effect of the aminoethyl side chain [1]. This value is 0.34 log units lower (more acidic) than the 3-methyl analog (pKa 6.56±0.20) , consistent with a modest inductive withdrawal by the β-ammonium group at physiological pH. The pKa difference shifts the ionization equilibrium at pH 7.4: the target compound is ~93% deprotonated (anionic oxadiazolinone form) vs. ~87% for the 3-methyl analog, a 6-percentage-point difference in ionized fraction that affects solubility, permeability, and hydrogen-bonding capacity [2]. For comparison, the strongly electron-withdrawing 3-trifluoromethyl analog exhibits a pKa of 4.36±0.20 (predicted), representing a >60-fold difference in acidity .

pKa differentiation
Cross-study comparable
pKa 6.22 (target) vs. 6.56 (3‑methyl analog); Δ = −0.34
Supports ionization-state tuning for solubility-permeability balance.
Predicted values; experimental validation advised.
Physicochemical properties pKa Ionization state

Bifunctional vs. Mono-Functional Derivatization

3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol presents two chemically orthogonal reactive sites: a primary aliphatic amine (pKa ~9–10 for the conjugate acid) at the terminus of the ethyl linker, and a 5-hydroxyl/oxadiazolinone NH (pKa 6.22) on the heterocycle [1]. This contrasts with commonly procured mono-functional analogs such as 3-methyl-1,2,4-oxadiazol-5-ol, 3-phenyl-1,2,4-oxadiazol-5-ol, or 3-isopropyl-1,2,4-oxadiazol-5-ol, which lack a nucleophilic amine handle and are limited to reactions at the oxadiazolinone ring . The aminoethyl group enables amide bond formation, reductive amination, sulfonamide synthesis, or urea/thiourea coupling without affecting the oxadiazole ring, while the 5-OH can independently undergo O-alkylation, acylation, or Mitsunobu reactions [2]. This bifunctionality reduces the number of synthetic steps required to construct complex libraries, as both handles can be elaborated in a single intermediate.

Derivatization handles
Supporting evidence
Two orthogonal handles: primary amine + oxadiazolinone NH/OH (pKa 6.22) vs. one handle in common analogs.
Enables convergent synthetic strategies and reduces step count.
Dual-handle architecture verified by structural analysis.
Synthetic versatility Bifunctional scaffold Orthogonal derivatization

Low Molecular Weight for Fragment-Based Design

With a molecular weight of 129.12 g/mol, 3-(2-aminoethyl)-1,2,4-oxadiazol-5-ol is approximately 20% lighter than the commonly used 3-phenyl analog (162.15 g/mol) [1] and sits well within fragment space (MW < 250 Da) as defined by the Rule of Three for fragment-based drug discovery [2]. The compound contains only 4 non-hydrogen heavy atoms in its substituents (C₂H₆N), substantially fewer than the phenyl (C₆H₅, 6 heavy atoms), 3,4-dimethoxyphenyl (C₈H₉O₂, 10 heavy atoms), or 4-fluorophenylmethyl (C₇H₆F, 8 heavy atoms) groups found on commercial 1,2,4-oxadiazol-5-ol analogs [3]. This low molecular weight, combined with the bifunctional derivatization handles, makes it an attractive core scaffold for fragment growing or linking strategies where initial hit mass must be minimized.

Fragment-rule compliance
Cross-study comparable
MW 129.12 vs. 162.15 (3‑phenyl analog); Δ = −20.4%
Maximizes fragment growth budget within lead-like space.
Well below fragment Rule of Three MW limit (250 Da).
Fragment-based drug discovery Molecular weight Lead-likeness

Tautomeric Preference: Oxadiazolinone Form

Spectroscopic measurements and pK determinations have established that 5-hydroxy-1,2,4-oxadiazoles (including the target compound) exist predominantly as the oxadiazolinone (oxo) tautomer, whereas 3-hydroxy-1,2,4-oxadiazoles exist mainly in the enolic hydroxy form [1]. This tautomeric preference has direct consequences for molecular recognition: the oxadiazolinone form presents a cyclic urea-like carbonyl as a hydrogen bond acceptor, while the hydroxy form presents a hydroxyl donor. This distinction is critical when the oxadiazole is employed as an amide or ester bioisostere, as the oxadiazolinone tautomer more closely mimics the carbonyl character of the parent functional group [2]. The tautomeric state also influences metal-chelating ability and coordination geometry [1].

Tautomeric form
Supporting evidence
Predominantly oxadiazolinone (oxo) tautomer, not enolic hydroxy form.
Presents carbonyl H‑bond acceptor for amide/urea bioisostere design.
Confirmed by solution‑state spectroscopy (Katritzky et al.).
Tautomerism Hydrogen bonding Oxadiazolinone

1,2,4- vs. 1,3,4-Oxadiazole Isomer Comparison

A systematic matched molecular pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole regioisomers (including the target compound's core) consistently exhibit approximately 1 log D unit higher lipophilicity compared to their 1,3,4-oxadiazole counterparts [1]. This difference is accompanied by significant disparities in metabolic stability, hERG inhibition, and aqueous solubility, with the 1,3,4-isomers generally showing more favorable ADME profiles [1]. However, the higher lipophilicity of the 1,2,4-oxadiazole core can be advantageous for targets requiring greater membrane permeability or for central nervous system (CNS) applications where moderate lipophilicity enhances blood-brain barrier penetration [2]. The aminoethyl substituent on the target compound further modulates this inherent lipophilicity through its ionizable amine, providing an additional degree of freedom in property optimization [3].

Isomer lipophilicity
Class-level
1,2,4‑oxadiazole core: ~1 log D unit higher than matched 1,3,4‑oxadiazole pairs.
Higher lipophilicity may support CNS permeability requirements.
Class-level observation from AstraZeneca matched-pair analysis.
Regioisomer comparison Lipophilicity ADME properties

Optimal Application Scenarios


Fragment-Based Drug Discovery Core

At 129.12 g/mol, this compound falls well within fragment space (MW < 250 Da) and provides two orthogonal derivatization handles—a primary amine and an oxadiazolinone ring—enabling fragment growing or linking strategies from a single starting point [1]. The ~20% lower molecular weight compared to 3-phenyl-1,2,4-oxadiazol-5-ol (162.15 g/mol) leaves greater 'growth budget' for potency optimization while maintaining lead-like physicochemical properties, a key consideration for fragment-to-lead campaigns [2].

CNS-Targeted Library Synthesis

The 1,2,4-oxadiazole scaffold's inherently higher lipophilicity (~1 log D unit above matched 1,3,4-oxadiazole pairs) makes it a strategically suitable core for CNS-penetrant compound libraries [1]. The aminoethyl substituent provides an ionizable amine that can be tuned (via N-substitution) to optimize the balance between passive permeability and P-glycoprotein efflux, a critical parameter for blood-brain barrier penetration [2]. This positions the compound as a preferred starting material over 1,3,4-oxadiazole alternatives when CNS exposure is a project requirement [1].

Stable Scaffold for Harsh Reaction Conditions

Unlike 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, which undergo rapid Boulton–Katritzky rearrangement upon exposure to acids, bases, or even water at room temperature [1], the 5-hydroxyl analog is not susceptible to this degradation pathway. This stability makes it the preferred choice for multi-step synthetic sequences involving acidic or basic conditions, where 5-aryl analogs would rearrange to spiropyrazolinium salts and compromise both yield and structural fidelity [2].

Amide/Urea Bioisostere Replacement

The oxadiazolinone tautomer of the 5-hydroxy-1,2,4-oxadiazole system presents a cyclic carbonyl motif that mimics the hydrogen-bond-accepting character of amides and ureas [1]. With a pKa of 6.22, the NH acidity can be modulated by N-substitution, and the aminoethyl side chain enables conjugation to diverse pharmacophoric elements through amide, sulfonamide, or urea linkages, making this compound a versatile bioisostere building block for replacing metabolically labile amide bonds [2].

Application
Selection Property
Validation Focus
Fragment-based core scaffold
Low molecular weight + dual orthogonal handles
Fragment-growing synthetic feasibility
CNS-targeted library synthesis
1,2,4-Oxadiazole lipophilicity profile
Permeability–efflux ratio optimization
Multi-step synthesis with acid/base conditions
Rearrangement resistance (no 5-aryl group)
Scaffold integrity under harsh conditions
Amide/urea bioisostere replacement
Oxadiazolinone carbonyl H-bond acceptor
Bioisosteric molecular recognition
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